6-Nitropiperonal

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Nitropiperonal can be synthesized through the nitration of piperonal. The reaction typically involves the use of concentrated nitric acid in water at room temperature. The process is relatively quick, with the reaction completing in about 15 minutes. The product is then isolated by cooling the reaction mixture in an ice bath, leading to the precipitation of the yellow solid, which is filtered and washed with a saturated sodium bicarbonate solution followed by distilled water until neutral pH is achieved .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the concentrated nitric acid and manage the exothermic nature of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions

6-Nitropiperonal undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The nitro group can be displaced by nucleophiles such as fluoride ions.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Fluoride ions in the presence of a phase transfer catalyst like tetrabutylammonium tosylate.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like tin(II) chloride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of fluorinated derivatives.

Reduction: Formation of 6-aminopiperonal.

Oxidation: Formation of 6-nitro-1,3-benzodioxole-5-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have demonstrated that derivatives of 6-Nitropiperonal exhibit promising cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound have been evaluated for their potential as anticancer agents, showing effective inhibition of cell proliferation in breast cancer models .

Case Study:

A study explored the synthesis of novel derivatives based on this compound, which were tested against breast cancer cell lines. The results indicated that certain derivatives exhibited higher potency than traditional chemotherapeutics like Doxorubicin, highlighting the potential of this compound derivatives in cancer therapy .

Synthesis of Organic Compounds

Building Block for Synthesis:

this compound serves as an important building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, leading to the formation of more complex molecular architectures.

Data Table: Synthesis Applications

| Reaction Type | Product | Reference |

|---|---|---|

| Electrophilic substitution | Various nitro-substituted compounds | |

| Condensation reactions | Heterocyclic compounds | |

| Reduction reactions | Alcohol derivatives |

Material Science

Nanoparticle Formation:

this compound has been utilized in the development of light-responsive polymeric nanoparticles for targeted drug delivery systems. These nanoparticles can encapsulate therapeutic agents and release them upon exposure to specific stimuli, such as light .

Case Study:

In a recent study, nanoparticles were synthesized using a novel light-responsive polyester combined with this compound as a key component. The resulting system demonstrated effective drug release profiles under light irradiation, making it a promising candidate for photodynamic therapy applications .

Photodynamic Therapy (PDT)

The incorporation of this compound into photodynamic therapy protocols has shown potential due to its ability to enhance the effectiveness of photosensitizers used in cancer treatment. By modifying the chemical structure of photosensitizers with this compound derivatives, researchers aim to improve their photophysical properties and target specificity.

Data Table: Photodynamic Therapy Applications

Mechanism of Action

The mechanism of action of 6-Nitropiperonal largely depends on the specific application. For instance, in nucleophilic substitution reactions, the nitro group acts as a leaving group, allowing the introduction of other functional groups. In biological systems, its effects would depend on its interactions with specific molecular targets, such as enzymes or receptors, and the pathways it influences.

Comparison with Similar Compounds

6-Nitropiperonal can be compared with other nitro-substituted benzaldehydes, such as:

- 5-Chloro-2-nitrobenzaldehyde

- 6-Nitroveratraldehyde

- 1-Nitro-2-naphthaldehyde

- 5-Hydroxy-2-nitrobenzaldehyde

What sets this compound apart is its methylenedioxy group, which imparts unique chemical properties and reactivity, making it particularly useful in the synthesis of complex molecules and light-degradable polymers .

Biological Activity

6-Nitropiperonal, a nitro-substituted derivative of piperonal, has garnered attention for its diverse biological activities. This compound is characterized by its potential in various therapeutic applications, including anticancer, antibacterial, and anti-inflammatory effects. This article delves into the biological properties of this compound, supported by recent research findings and case studies.

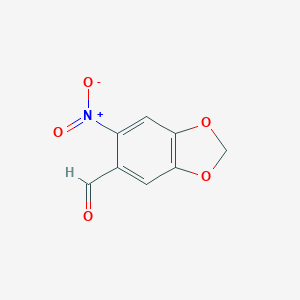

Chemical Structure and Properties

This compound (C₈H₅NO₅) is a nitro compound that features a piperonal backbone with a nitro group at the sixth position. The presence of the nitro group significantly influences its biological activity by altering the electronic properties of the molecule, enhancing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅NO₅ |

| Molecular Weight | 181.13 g/mol |

| CAS Number | 712-97-0 |

| Solubility | Soluble in organic solvents |

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits antitumor properties . Research indicates that it can inhibit the growth of various cancer cell lines. For instance, a study reported significant cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic applications .

2. Antibacterial Effects

This compound has shown promising antibacterial activity against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, including Staphylococcus aureus and Escherichia coli. A notable finding was that this compound demonstrated an MIC of 20 μM against S. aureus, suggesting strong antibacterial potential .

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects . Studies have indicated that it can inhibit key inflammatory markers such as TNF-α and IL-1β in vitro. For example, in an experimental model, treatment with this compound resulted in a significant reduction in inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets:

- Electrophilic Interactions : The nitro group acts as an electrophile, facilitating interactions with nucleophilic sites on proteins and enzymes.

- Enzyme Inhibition : Molecular docking studies have revealed that this compound can effectively inhibit enzymes such as myeloperoxidase (MPO), which is linked to cardiovascular diseases and inflammation .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells showed that treatment with varying concentrations of this compound led to dose-dependent cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of several nitro compounds, this compound was found to be one of the most effective against Gram-positive bacteria, outperforming other tested derivatives in terms of MIC values.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 6-Nitropiperonal, and how can purity be optimized during synthesis?

- Methodology : Begin with nitration of piperonal using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions. Purify via recrystallization (ethanol/water) and validate purity using HPLC (>98%) and NMR (¹H/¹³C) to confirm nitro group placement . Monitor reaction kinetics using TLC to optimize reaction time and yield.

- Key Data : Typical yields range from 65–75%, with impurities including di-nitrated byproducts. Use IR spectroscopy to confirm nitro (1520–1350 cm⁻¹) and aldehyde (~2850 cm⁻¹) functional groups .

Q. How does this compound interact with common organic solvents, and what implications does this have for crystallization?

- Methodology : Conduct solubility tests in polar (DMSO, ethanol) and nonpolar solvents (hexane). Use differential scanning calorimetry (DSC) to determine melting points and solvent-dependent crystallization efficiency. Compare crystal structures via X-ray diffraction .

- Key Findings : Solubility in DMSO is high (>200 mg/mL), but ethanol/water mixtures yield superior monoclinic crystals. Poor solubility in hexane limits its use in nonpolar reactions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity patterns of this compound in nucleophilic aromatic substitution (NAS) versus electrophilic reactions?

- Methodology : Perform kinetic isotope effect (KIE) studies to differentiate between σ-complex (electrophilic) and radical (nitro group-mediated) pathways. Use DFT calculations (e.g., Gaussian) to model transition states and compare activation energies .

- Data Contradictions : NAS reactivity is low in polar aprotic solvents (DMF), but nitro group reduction (e.g., H₂/Pd-C) enhances electrophilic behavior. Address discrepancies by isolating intermediates via stopped-flow NMR .

Q. How can computational modeling predict the bioactivity of this compound derivatives against specific enzyme targets?

- Methodology : Use molecular docking (AutoDock Vina) to screen derivatives against enzymes like cytochrome P450. Validate predictions with in vitro assays (e.g., IC₅₀ measurements via fluorometric kinetics) .

- Key Parameters : Optimize force fields for nitro group charge distribution. Correlate Hammett σ values (electron-withdrawing effects) with inhibitory activity .

Q. What strategies resolve inconsistencies in spectroscopic data for this compound degradation products under UV exposure?

- Methodology : Employ LC-MS/MS to identify photodegradants (e.g., nitroso or amine derivatives). Use ESR spectroscopy to detect free radicals during UV irradiation. Replicate conditions in dark controls to isolate light-dependent pathways .

- Troubleshooting : Discrepancies may arise from solvent polarity affecting degradation rates. Standardize UV intensity (e.g., 254 nm, 10 mW/cm²) and use actinometry for dose calibration .

Q. Methodological Best Practices

- Experimental Design : Predefine success metrics (e.g., ≥95% purity, R² >0.98 for kinetic models) to align with FINER criteria (Feasible, Novel, Ethical, Relevant) .

- Data Validation : Triangulate spectroscopic (NMR, IR), chromatographic (HPLC), and computational (DFT) data to confirm structural assignments .

- Contradiction Analysis : Apply root-cause frameworks (e.g., Ishikawa diagrams) to isolate variables (solvent, temperature, catalyst) in conflicting results .

Properties

IUPAC Name |

6-nitro-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZWECORTTWSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221400 | |

| Record name | 6-Nitropiperonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-97-0 | |

| Record name | 6-Nitro-1,3-benzodioxole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitropiperonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 712-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 712-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitropiperonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitropiperonal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.